![molecular formula C25H51NO4 B14331595 N-[3-(Decyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide CAS No. 110483-09-5](/img/structure/B14331595.png)
N-[3-(Decyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(Decyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide: is a synthetic compound characterized by its unique structure, which includes both amide and hydroxyl functional groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Decyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide typically involves the reaction of decanoic acid with 3-(decyloxy)-2-hydroxypropylamine and 2-hydroxyethylamine. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: N-[3-(Decyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-[3-(Decyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology: In biological research, this compound is studied for its potential role in cell membrane interactions and signaling pathways. Its amphiphilic nature makes it useful in the study of lipid bilayers and membrane proteins.
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its role as a drug delivery agent. Its ability to interact with biological membranes makes it a candidate for targeted drug delivery systems.
Industry: In industrial applications, this compound is used in the formulation of cosmetics and personal care products. Its moisturizing properties make it a valuable ingredient in skin care formulations.
Wirkmechanismus
The mechanism of action of N-[3-(Decyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane protein function.
Vergleich Mit ähnlichen Verbindungen
- N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide
- N,N-bis(2-hydroxyethyl)decanamide
Comparison: N-[3-(Decyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide is unique due to its specific alkyl chain length and the presence of both hydroxyl and amide functional groups. Compared to similar compounds, it offers distinct properties in terms of solubility, membrane interaction, and chemical reactivity. For example, N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide has a longer alkyl chain, which may affect its hydrophobic interactions and overall behavior in biological systems .
Eigenschaften
CAS-Nummer |
110483-09-5 |
|---|---|
Molekularformel |
C25H51NO4 |
Molekulargewicht |
429.7 g/mol |
IUPAC-Name |
N-(3-decoxy-2-hydroxypropyl)-N-(2-hydroxyethyl)decanamide |
InChI |
InChI=1S/C25H51NO4/c1-3-5-7-9-11-13-15-17-21-30-23-24(28)22-26(19-20-27)25(29)18-16-14-12-10-8-6-4-2/h24,27-28H,3-23H2,1-2H3 |
InChI-Schlüssel |
FCYDPCFJNPIPDW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOCC(CN(CCO)C(=O)CCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide](/img/structure/B14331512.png)
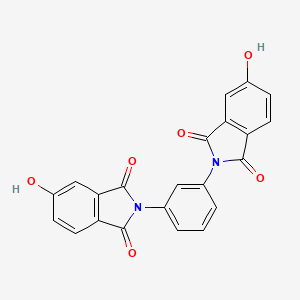
![2-{[(3-Phenylprop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14331525.png)

![6-Hydroxy-2-methyl-2-[4-(phenylsulfanyl)phenyl]-2H-pyran-3(6H)-one](/img/structure/B14331543.png)
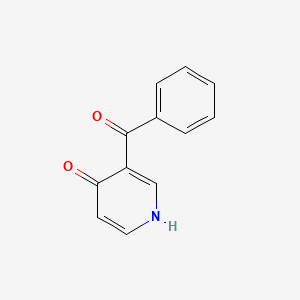
![8-[(Piperidin-1-yl)methyl]bicyclo[4.2.0]octa-1,3,5-trien-3-ol](/img/structure/B14331559.png)


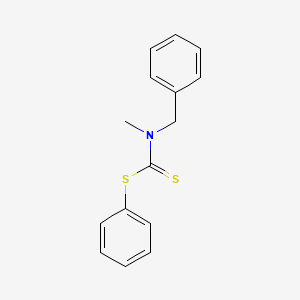
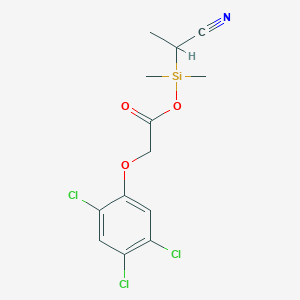
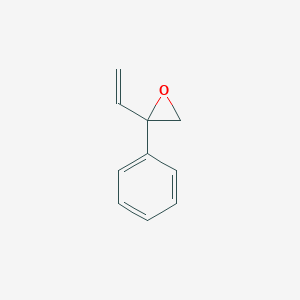
![2,2,4,4,6,6,8-Heptamethyl-8-[3-(2,2,3,3-tetrafluoropropoxy)propyl]-1,3,5,7,2,4,6,8-tetroxatetrasilocane](/img/structure/B14331587.png)

